

# Technical Support Center: Troubleshooting Poor Adhesion in Nickel Plating

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## Compound of Interest

Compound Name: Nickel nitrate

Cat. No.: B3432390

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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information for poor adhesion in nickel plating, with a specific focus on issues arising from nitrate in the electrolytes.

## Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of poor adhesion in nickel plating?

A1: Poor adhesion can manifest in several ways, including flaking, peeling, blistering, or delamination of the nickel layer from the substrate.<sup>[1][2]</sup> These issues might be immediately apparent after plating or may only be revealed during subsequent processing steps like machining or when the component is put into service.<sup>[1][3]</sup>

Q2: Why is nitrate contamination a significant concern in nickel plating baths?

A2: Nitrate ( $\text{NO}_3^-$ ) contamination is highly detrimental to nickel plating processes. Even at low concentrations, nitrates can cause a range of problems, including poor adhesion, streaks, discoloration, reduced plating rates, and even a complete halt of the deposition process.<sup>[4][5]</sup> At concentrations around 100 mg/L (ppm), nitrates may lead to poor adherence by attacking the substrate and passivating the deposited nickel.<sup>[6]</sup> In some systems, the cathodic reduction of nitrate ions can also lead to the unwanted precipitation of nickel hydroxide ( $\text{Ni}(\text{OH})_2$ ), which can be incorporated into the deposit, causing embrittlement and poor adhesion.<sup>[7]</sup>

Q3: What are the primary sources of nitrate contamination in a plating bath?

A3: Nitrate contamination typically originates from the drag-in of nitric acid-containing solutions from previous process steps.<sup>[4]</sup><sup>[5]</sup> Common sources include:

- Inadequate Rinsing: Insufficient rinsing after using nitric acid for stripping or desmutting operations is a primary cause.<sup>[4]</sup><sup>[5]</sup>
- Improper Tank Neutralization: Drag-in from improperly neutralized tanks after stripping with nitric acid can introduce nitrates.<sup>[4]</sup>
- Contaminated Water: Using water with high nitrate levels for bath makeup or replenishment can also be a source.

Q4: What are the typical effects of common contaminants on nickel plating?

A4: Various inorganic and organic contaminants can negatively impact the quality of nickel plating. The table below summarizes the effects of some common contaminants.

Contaminant	Typical Concentration Limit	Effects of Excessive Concentration
Nitrate ( $\text{NO}_3^-$ )	< 100 mg/L	Poor adhesion, reduced plating rate, streaks, discoloration, deposit embrittlement.[5][6][7]
Iron (Fe)	< 75 ppm	Roughness, pitting, dark deposits, reduced ductility.[5][8]
Copper (Cu)	< 15 ppm	Dark deposits in low current density areas, adhesion problems on ferrous alloys.[4][5][8]
Lead (Pb)	< 15 ppm	Dark deposits, skip plating, pitting, reduced plating rate.[4][5]
Zinc (Zn)	< 15 ppm	Can cause issues with deposit appearance and performance.[5]
Chlorides ( $\text{Cl}^-$ )	Varies by bath type	Increased deposit porosity, affecting corrosion resistance.[5]
Organics (oils, grease)	Trace amounts	Pitting, poor adhesion, cloudy deposits.[4][9]

Q5: How can I test for nitrate contamination in my plating bath?

A5: A simple and effective method for checking nitrate levels is to use nitrate test strips.[5][6] These are commercially available from laboratory supply companies and provide a quick indication of the nitrate concentration in the bath or in rinse water.[5][10] For more precise measurements, ion chromatography or specific ion electrode methods can be employed.

Q6: Besides nitrate, what are other common causes of poor adhesion?

A6: Poor adhesion is most frequently traced back to inadequate surface preparation.<sup>[1][4][9]</sup>

<sup>[11]</sup> Other significant causes include:

- **Improper Cleaning:** Residual oils, greases, or other soils on the substrate prevent proper bonding.<sup>[1][9]</sup>
- **Inadequate Surface Activation:** Failure to remove oxide layers from the substrate surface leads to a weak bond.<sup>[9][12]</sup> This is especially critical for passive metals like stainless steel.<sup>[12]</sup>
- **Incorrect Bath Parameters:** Operating the bath outside of its specified pH, temperature, or current density ranges can cause high stress and poor adhesion.<sup>[9][12]</sup>
- **Bath Chemistry Imbalance:** Incorrect concentrations of metal salts, additives, or the presence of contaminants can increase internal stress and cause peeling.<sup>[9]</sup>
- **Passive Nickel Layer:** If re-plating over an existing nickel layer, the nickel surface can become passive (oxidized) if exposed to air, requiring a specific activation step (e.g., a Wood's nickel strike) to ensure adhesion.<sup>[2][3]</sup>

## Troubleshooting Guide for Poor Adhesion

**Question:** My nickel plating is showing poor adhesion (peeling, flaking). How do I systematically troubleshoot this issue, particularly if I suspect nitrate contamination?

**Answer:** A systematic approach is crucial for identifying the root cause of poor adhesion. Follow these steps to diagnose and resolve the issue.

### Step 1: Preliminary Checks and Process Review

- **Isolate the Problem:** Determine if the issue is consistent across all parts or specific to certain batches, geometries, or areas on a part.
- **Review Process Logs:** Check for any recent changes in chemical suppliers, bath maintenance schedules, or operating procedures.
- **Visual Inspection:** Examine the failed parts. Note the appearance of the peeling. Is the substrate visible? Is there an intermediate layer? This can provide clues about where the

adhesion failure is occurring.

## Step 2: Verify the Pretreatment Cycle

The majority of adhesion failures are due to improper surface preparation.<sup>[6]</sup> Carefully review each step:

- **Cleaning:** Ensure alkaline and/or electrocleaning steps are effectively removing all organic soils. Look for "water breaks" on the part surface after rinsing, which indicate the presence of residual oils.<sup>[6]</sup>
- **Rinsing:** Verify that rinsing between steps is thorough to prevent drag-in of cleaners or acids into subsequent tanks.<sup>[4][5]</sup> Pay special attention to the rinse immediately following any nitric acid-based stripping or activation step.
- **Activation/Etching:** Confirm that the acid activation step is effectively removing all oxides. For stainless steels or when plating nickel-on-nickel, a specialized activation step like a Wood's nickel strike is often necessary.<sup>[2][3]</sup>

## Step 3: Analyze Plating Bath Chemistry

If pretreatment appears correct, analyze the plating bath.

- **Nitrate Test:** Use nitrate test strips to check for contamination in the plating bath and the final rinse tank before the plating tank.<sup>[5][6]</sup> If levels are elevated (approaching or exceeding 100 ppm), this is a likely contributor to the problem.<sup>[6]</sup>
- **Major Components:** Analyze the concentrations of nickel metal, nickel chloride (if applicable), and boric acid. Ensure they are within the specified ranges.
- **pH Level:** Check the bath's pH. A pH that is too high can cause the precipitation of nickel hydroxide, leading to brittle deposits and poor adhesion.<sup>[7][12]</sup> A pH that is too low can affect efficiency.<sup>[13]</sup>
- **Other Contaminants:** Test for metallic impurities like copper, zinc, and iron, which can also cause adhesion issues.<sup>[4][8]</sup>

## Step 4: Corrective Actions for Nitrate Contamination

If nitrate contamination is confirmed, there is no simple chemical remedy to remove it from the bath.<sup>[8]</sup> The most effective solution is to replace the contaminated bath.<sup>[5]</sup> To prevent recurrence:

- **Improve Rinsing:** Implement a robust rinsing process, such as a double counterflow rinse, after any nitric acid step.<sup>[4]</sup>
- **Test Rinse Water:** Regularly use nitrate test strips on the final rinse water before the nickel tank to ensure it is free of nitrates.<sup>[5]</sup>
- **Tank Maintenance:** When making up a new bath in a tank that was previously stripped with nitric acid, ensure the tank is thoroughly flushed and rinsed. Test the final rinse water inside the tank for nitrates before adding new chemicals.<sup>[5]</sup>

## Step 5: Verify Plating Parameters and Equipment

- **Temperature:** Ensure the bath temperature is within the recommended range. Temperatures that are too low can result in poor adhesion.<sup>[12]</sup>
- **Current Density:** Operating at too high a current density can cause "burning" and high stress, leading to peeling.<sup>[9]</sup>
- **Agitation:** Insufficient agitation can cause localized chemical imbalances at the part surface, affecting deposit quality.<sup>[4]</sup>
- **Filtration:** Ensure continuous filtration is working effectively to remove particulate matter.<sup>[9]</sup>

## Experimental Protocols

### Protocol 1: Bend Test for Adhesion

This qualitative test is a simple way to assess the adhesion of the nickel coating.

- **Sample Preparation:** Use a plated test panel or a representative part.

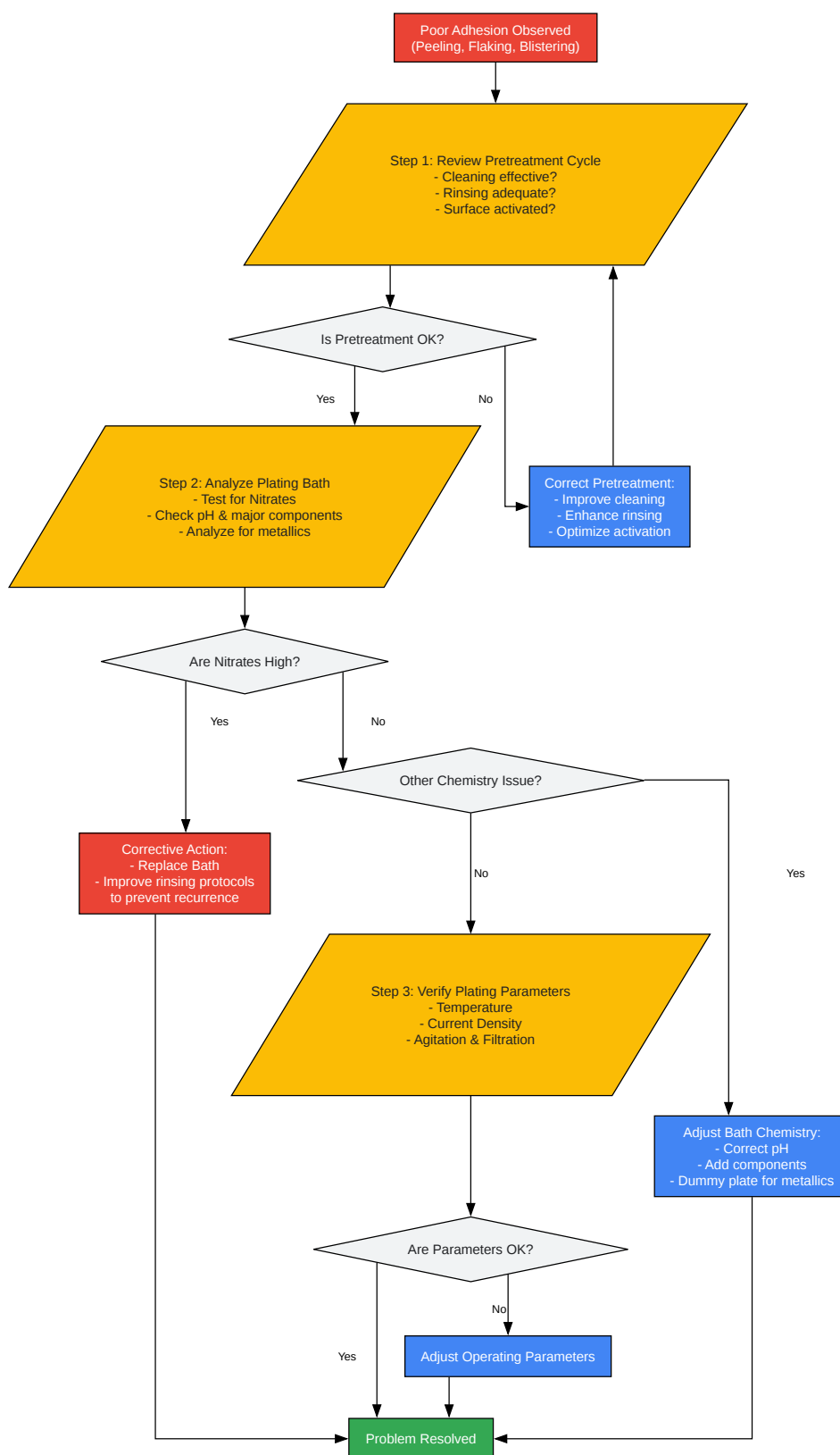
- Procedure: Bend the sample 180 degrees over a mandrel with a diameter equal to the thickness of the sample.
- Evaluation: Examine the bent area under low magnification (e.g., 4x). Poor adhesion is indicated by any lifting, peeling, or flaking of the nickel deposit from the substrate.

#### Protocol 2: Tape Test for Adhesion (ASTM D3359)

This test provides a more quantitative assessment of adhesion.

- Sample Preparation: Ensure the plated surface is clean and dry.
- Procedure:
  - Make a series of parallel cuts through the coating to the substrate using a sharp blade.
  - Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
  - Apply a specified pressure-sensitive tape firmly over the cross-hatched area.
  - Remove the tape rapidly at a 180-degree angle.
- Evaluation: Examine the grid area for removal of the coating and classify the adhesion according to the ASTM standard's scale (from 5B for no detachment to 0B for severe detachment).

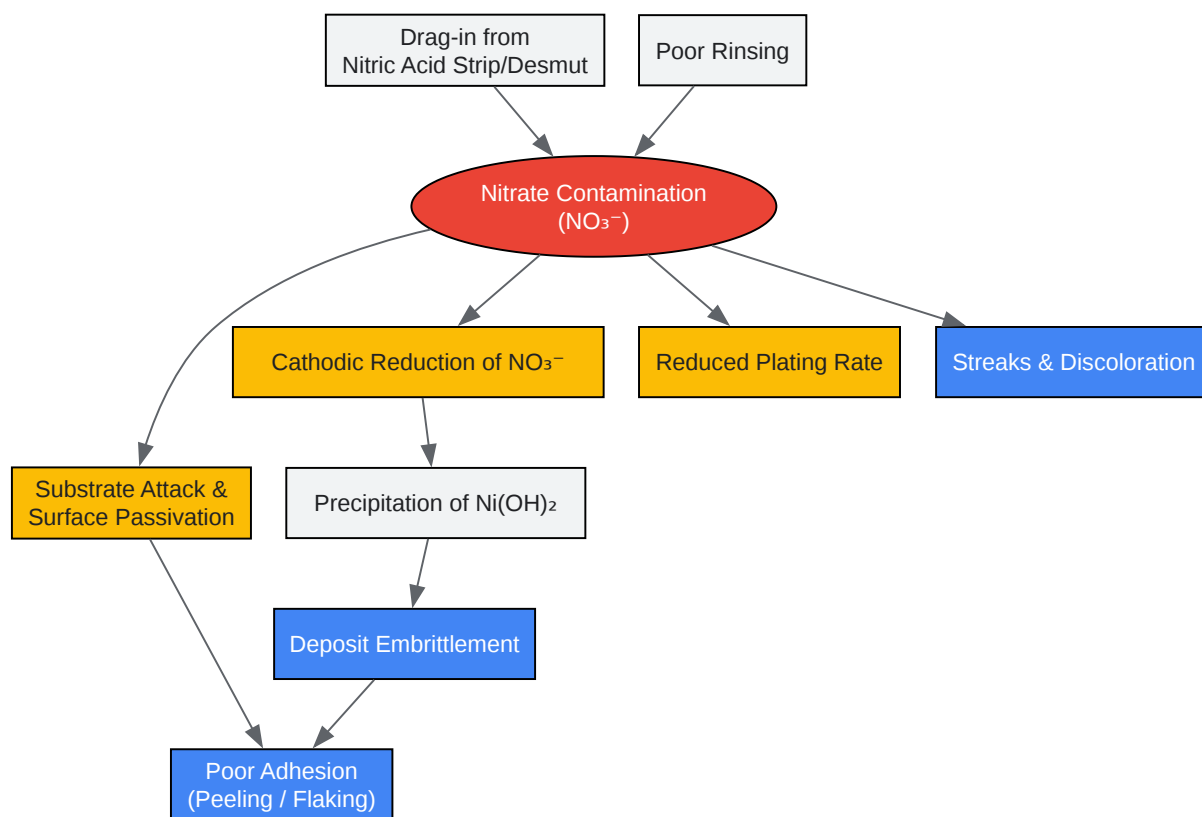
## Visualizations



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Caption: Troubleshooting workflow for poor nickel plating adhesion.





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Caption: Effects of nitrate contamination in nickel plating baths.

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